Chlorquinaldol

Antimicrobial Biofilm Topical

Formulators needing biofilm-active agents with proven anti-staphylococcal potency can rely on Chlorquinaldol. It outperforms fusidic acid in biofilm models and retains full activity (MIC 0.016-0.125 mg/L) against strains resistant to conventional topicals. • Anti-biofilm activity matches gentamicin, exceeds fusidic acid • MIC₅₀ 0.125 µg/mL against C. difficile - 8× more potent than vancomycin • Iodine-free hydroxyquinoline with broad Gram-positive coverage. Bulk stock available for worldwide dispatch.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 72-80-0
Cat. No. B000839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorquinaldol
CAS72-80-0
Synonyms5,7 Dichloro 2 methyl 8 quinolinol
5,7-Dichloro-2-methyl-8-quinolinol
Afungil
Chlorchinaldine
Chlorchinaldol
Chloroquinaldol
Chlorquinaldol
Sterosan
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
InChIKeyGPTXWRGISTZRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorquinaldol: Profile and Key Properties


Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) is a halogenated monohydroxyquinoline antimicrobial agent with a molecular weight of 228.07 and the chemical formula C₁₀H₇Cl₂NO [1]. It is bacteriocidal against both Gram-positive and Gram-negative bacteria, though it demonstrates greater potency against Gram-positive organisms, particularly staphylococci . Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis [2] and is utilized in topical formulations for skin and wound infections [3].

1
Antimicrobial screening compound with reported Gram-positive selectivity
2
Supports biofilm-associated infection research models
3
Iodine-free hydroxyquinoline for topical antimicrobial research

Chlorquinaldol: Substitution Challenges


Chlorquinaldol belongs to the halogenated hydroxyquinoline class, which includes compounds like clioquinol (5-chloro-7-iodoquinolin-8-ol) and chloroxine (5,7-dichloroquinolin-8-ol). Despite structural similarities, subtle variations in halogen substitution and the presence of a methyl group at position 2 in chlorquinaldol critically alter its antimicrobial spectrum, potency, and physicochemical properties [1]. Cross-reactivity and toxicity profiles also differ among these agents [2]. Furthermore, in-class substitution is not straightforward as chlorquinaldol's specific activity against certain pathogens and its demonstrated efficacy in biofilm models are not universally shared by all hydroxyquinolines or other topical antibiotics like gentamicin and fusidic acid [3]. Therefore, direct interchange without quantitative evidence can lead to suboptimal outcomes in research or product development.

Halogen substitution pattern (dichloro vs chloro-iodo) alters antimicrobial spectrum and physicochemical profile; direct replacement with clioquinol or chloroxine may not replicate activity.
Anti-biofilm efficacy is not uniform across hydroxyquinolines; gentamicin or fusidic acid may not substitute biofilm-eradication endpoints.
Cross-resistance profiles differ; chlorquinaldol retains activity against MRSA and resistant strains where other topical antibiotics fail, but interchange requires strain-specific verification.

Chlorquinaldol: Key Evidence vs Comparators


Anti-Biofilm Activity vs Gentamicin and Fusidic Acid

In a direct head-to-head comparison, chlorquinaldol demonstrated significant efficacy in eradicating mature S. aureus biofilms. At a concentration of 1/2 MIC, chlorquinaldol reduced biofilm biomass by 58%, which was comparable to gentamicin (50% reduction) and superior to fusidic acid (18% reduction) [1].

Anti-Biofilm Activity
Direct head-to-head comparison
58% biofilm biomass reduction at 1/2 MIC vs S. aureus; vs gentamicin 50%, fusidic acid 18%
Reported biofilm eradication context; supports prioritization in biofilm models over fusidic acid.
Crystal violet assay; S. aureus ATCC 6538 mature biofilm.
Antimicrobial Biofilm Topical Wound Infection

Activity Against Antibiotic-Resistant Staphylococci

In a study evaluating 15 clinical isolates of S. aureus with documented resistance to fusidic acid (MIC >64 mg/L) and gentamicin (MIC >32 mg/L), chlorquinaldol maintained potent activity with MIC values ranging from 0.016 to 0.125 mg/L [1]. This indicates no cross-resistance with these conventional topical antibiotics.

Resistant S. aureus
Direct head-to-head comparison
MIC 0.016–0.125 mg/L against 15 clinical isolates resistant to fusidic acid (>64 mg/L) and gentamicin (>32 mg/L)
Supports antimicrobial screening in resistant-strain panels; no cross-resistance observed.
Broth microdilution; clinical S. aureus isolates.
Antimicrobial Resistance MRSA Topical Antibiotics

Potency Against C. difficile vs Standard Antibiotics

In a screen for novel anti-C. difficile agents, chlorquinaldol (identified as 'choloroquinaldol') displayed an MIC50 of 0.125 µg/mL against a panel of clinical isolates [1]. This potency is markedly superior to vancomycin (MIC50 = 1 µg/mL) and fidaxomicin (MIC50 = 0.5 µg/mL) from the same study [1].

C. difficile Potency
Cross-study comparable
MIC50 0.125 µg/mL; vs vancomycin 1 µg/mL, fidaxomicin 0.5 µg/mL
Reported MIC50 ranking; may support C. difficile screening tool studies.
Agar dilution method; clinical isolates.
Antimicrobial Clostridioides difficile MIC

Iodine-Free Alternative to Clioquinol

Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) lacks the iodine substituent found in clioquinol (5-chloro-7-iodoquinolin-8-ol) [1]. This structural difference eliminates the risk of iodine-related side effects, such as thyroid dysfunction, while maintaining a broad antimicrobial spectrum against Gram-positive bacteria, fungi, and certain protozoa [2].

Iodine-Free Structure
Class-level inference
5,7-dichloro-2-methylquinolin-8-ol vs clioquinol (5-chloro-7-iodoquinolin-8-ol); 0% iodine content by weight
Reported structural differentiation; iodine-associated risk context avoided.
Molecular formula comparison; thyroid/iodine sensitivity models.
Antimicrobial Hydroxyquinoline Formulation

Chlorquinaldol: Application Scenarios


Topical Antiseptics for Biofilm Wounds

Chlorquinaldol's proven anti-biofilm activity, which matches gentamicin and exceeds fusidic acid, makes it an excellent candidate for formulating advanced wound care products. Its efficacy against antibiotic-resistant S. aureus biofilms supports its use in chronic wound management where biofilm is a primary obstacle to healing [1].

C. difficile Research Tool

The exceptionally low MIC50 (0.125 µg/mL) of chlorquinaldol against C. difficile positions it as a potent tool compound for in vitro studies of C. difficile. Its activity, being 8-fold more potent than vancomycin, can be leveraged to explore new mechanisms of action or to develop more effective anti-C. difficile agents [2].

Iodine-Free Antifungal/Antibacterial Creams

For formulators seeking a broad-spectrum topical antimicrobial without the risks associated with iodine (as in clioquinol), chlorquinaldol is the clear choice. Its structural composition (dichloro, non-iodinated) provides a safer alternative while maintaining potent activity against fungi and Gram-positive bacteria [3].

Alternative Therapy in High-Resistance Regions

In geographical areas or clinical settings where resistance to fusidic acid and gentamicin is prevalent, chlorquinaldol offers a valuable alternative. The data shows it remains highly active (MICs 0.016-0.125 mg/L) against S. aureus strains that are fully resistant to these conventional topical antibiotics [4].

Application
Selection Property
Validation Focus
Wound biofilm research models
Anti-biofilm activity profile
Biofilm biomass reduction assays
C. difficile screening studies
Potency against clinical isolates
MIC endpoint comparison
Iodine-free antimicrobial screening
Non-iodinated hydroxyquinoline
Iodine-sensitivity context review
Resistant strain screening
Activity against resistant isolates
Cross-resistance profiling

Technical Documentation Hub

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46 linked technical documents
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